molecular formula C9H6N4 B3424727 3-Amino-2-quinoxalinecarbonitrile CAS No. 36597-16-7

3-Amino-2-quinoxalinecarbonitrile

Cat. No.: B3424727
CAS No.: 36597-16-7
M. Wt: 170.17 g/mol
InChI Key: LJOCOFBYDAMSSV-UHFFFAOYSA-N
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Description

3-Amino-2-quinoxalinecarbonitrile is a heterocyclic compound that belongs to the quinoxaline family. . The structure of this compound consists of a quinoxaline ring with an amino group at the 3-position and a cyano group at the 2-position.

Mechanism of Action

Target of Action

3-Amino-2-quinoxalinecarbonitrile, also known as QN, has been studied for its anti-tumor and anti-Trypanosoma cruzi activities. The primary targets of this compound are the cells of these diseases. The compound interacts with these cells, disrupting their normal functions and leading to their death.

Mode of Action

The mode of action of QN involves its interaction with its targets. It has been found that QN can be labeled with 125I, a radioactive isotope of iodine . This allows the compound to be tracked within the body, providing valuable information about its interactions with its targets. The exact molecular interactions between QN and its targets are still under investigation.

Biochemical Pathways

It is known that the compound has a significant impact on the growth and proliferation of tumor cells and Trypanosoma cruzi . By disrupting these processes, QN can effectively inhibit the progression of these diseases.

Result of Action

The result of QN’s action is the inhibition of the growth and proliferation of its target cells. In the case of tumor cells, this can lead to a reduction in tumor size and potentially the elimination of the tumor . For Trypanosoma cruzi, the result is a decrease in the number of these parasites in the body, which can help to alleviate the symptoms of Chagas disease .

Action Environment

The action environment of QN can significantly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other substances can affect the compound’s ability to interact with its targets and its overall stability. For example, it has been found that the radiochemical yield of 125I-QN reaches 92% under optimum conditions of pH 7 and a reaction time of 15 minutes

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-quinoxalinecarbonitrile can be synthesized through a condensation reaction involving ortho-diamines and 1,2-diketones . One common method involves the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions to form the quinoxaline ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-quinoxalinecarbonitrile is unique due to the presence of both an amino group and a cyano group, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

3-aminoquinoxaline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOCOFBYDAMSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406097
Record name 3-amino-2-quinoxalinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23190-84-3, 36597-16-7
Record name 3-Amino-2-quinoxalinecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023190843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-amino-2-quinoxalinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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